The aspartame-acesulfame blend is a non-nutritive, high-intensity sweetener composed of two artificial sweeteners: aspartame and acesulfame potassium (acesulfame-K). This blend capitalizes on the synergistic sweetness effect of the two individual sweeteners, meaning that the perceived sweetness of the blend is greater than the sum of its parts. This allows for a lower total sweetener concentration while achieving the desired sweetness level, often mimicking the sweetness profile of sucrose. [, , , , ]
Aspartame and acesulfame potassium are two widely used non-nutritive sweeteners that serve as sugar substitutes in various food and beverage products. These compounds are particularly popular in low-calorie and sugar-free formulations due to their intense sweetness and minimal caloric contribution. Aspartame is a dipeptide composed of phenylalanine and aspartic acid, while acesulfame potassium is a synthetic sweetener that contains a potassium salt of acesulfame.
Aspartame was first discovered in 1965 by James M. Schlatter, a chemist working for the G.D. Searle Company, while researching an anti-ulcer drug. Acesulfame potassium was developed in 1967 by Karl Clauss and his team at Hoechst AG. Both compounds have undergone extensive safety evaluations and are approved for use by regulatory bodies such as the U.S. Food and Drug Administration, the European Food Safety Authority, and the World Health Organization.
The synthesis of aspartame involves the reaction of L-aspartic acid with L-phenylalanine methyl ester. This reaction typically occurs under acidic conditions, leading to the formation of aspartame through an amide bond.
Technical Details:
Acesulfame potassium is synthesized via a multi-step chemical process that begins with the reaction of 5-amino-1,3,4-thiadiazole-2-sulfonamide with potassium salt in the presence of acetic anhydride.
Technical Details:
The molecular structure of aspartame consists of two amino acids linked by a peptide bond:
Both sweeteners can undergo hydrolysis under certain conditions, particularly when exposed to high temperatures or acidic environments:
The sweetness of aspartame and acesulfame potassium is primarily due to their interaction with taste receptors on the tongue:
Studies indicate that these compounds can stimulate taste receptors at very low concentrations, contributing to their effectiveness as sugar substitutes without significant caloric intake.
Both compounds are stable at room temperature but can degrade when exposed to prolonged heat or light:
Aspartame and acesulfame potassium are extensively used in various applications:
Recent studies have explored the combined effects of aspartame and acesulfame potassium on appetite and energy intake, indicating that their blends may influence metabolic responses differently compared to sugar consumption .
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3